Coupling Rate Positioning of Boc-Amino Acid ONp Esters Among Common Active Esters
The second-order coupling rate constants (Kc) of Boc-amino acid active esters with L-Val-OMe in THF at 23 °C follow the rank order OPfp > OPcp > OTcp > ONp > OSu. While the study used Boc-Ala, Boc-Phe, and Boc-Cys(Bzl) derivatives rather than Boc-Ile explicitly, the authors concluded that the active ester group exerts a dominant effect on Kc while the amino acid side chain exerts a secondary effect. This class-level inference positions Boc-Ile-ONp as having a coupling rate intermediate between the faster OPfp ester and the slower OSu ester, making it suitable for applications where moderate reactivity and reduced risk of 'overactivation'-driven racemization are desired [1].
| Evidence Dimension | Second-order coupling rate constant, relative rank order |
|---|---|
| Target Compound Data | ONp rank: 4th (intermediate) among 5 active esters tested |
| Comparator Or Baseline | OPfp (1st, fastest); OSu (5th, slowest) |
| Quantified Difference | Not numerically reported; rank-order positions established |
| Conditions | Boc-Ala/Phe/Cys(Bzl)-active esters + L-Val-OMe, THF, 23 °C |
Why This Matters
For procurement decisions, the intermediate reactivity profile of ONp esters means Boc-Ile-ONp provides a balance between coupling speed and racemization risk that differs from the 'fast but potentially epimerizing' OPfp analogue and the 'slow but gentle' OSu analogue; this directly informs reagent selection for isoleucine residues, which are especially prone to epimerization at Cα.
- [1] Jham, G. N. Determination of coupling rate constants of N-t-Butyloxycarbonyl-amino acid-active esters. Journal of the Indian Institute of Science, 2013. View Source
